3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-beta-D-glucuronide Methyl Ester
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Overview
Description
The compound “3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester” is a complex organic molecule. It contains an acetoxy group, which is a functional group with the formula −OCOCH3 . The acetoxy group may be used as a protection for an alcohol functionality in a synthetic route . The compound also contains a methyl ester group, which is a mono-alkyl ester of long-chain fatty acids derived from vegetable oils or animal fats .
Synthesis Analysis
Esters, including this compound, can be synthesized through several methods. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester . Another method is the malonic ester synthesis, which involves the reaction of a di-ester of malonic acid with an alkyl halide .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The acetoxy group has the structure −O−C(=O)−CH3 , and the methyl ester group has the structure RCOOCH3, where R is any alkyl group .Chemical Reactions Analysis
Esters, including this compound, undergo various chemical reactions. One such reaction is hydrolysis, which splits the ester with water . This reaction can be catalyzed by either an acid or a base . Esters can also undergo reactions such as esterification and transesterification .Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .Scientific Research Applications
Synthesis and Characterization
Improved Chemo-enzymatic Synthesis : An improved chemo-enzymatic method for the synthesis of 1-beta-O-acyl glucuronides from methyl acetyl derivatives has been developed. This method involves chemoselective enzymatic removal of protecting groups, demonstrating the importance of enzymatic selectivity in synthesizing complex glucuronides (Baba & Yoshioka, 2007).
Bile Acid Glucuronides : Research on the isolation and identification of chenodeoxycholic acid glucuronide from human plasma in cases of intrahepatic cholestasis showcases the medical relevance of glucuronide derivatives in diagnosing and understanding liver conditions (Back, 1976).
Synthesis of Glucuronide Conjugates : The concise synthesis of 3-O-beta-D- and 4'-O-beta-D-glucuronide conjugates of trans-resveratrol demonstrates the capability to produce glucuronide conjugates of bioactive compounds, highlighting their significance in metabolic studies and drug development (Learmonth, 2003).
Facile α-Glucuronidation : The synthesis of terpenyl glucuronide methyl esters from commercially available glucuronate and terpenoid alcohols underlines the potential for producing glucuronide derivatives with specific characteristics and applications (Du et al., 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23IO12/c1-9(23)29-14-6-13(22)7-15(8-14)33-21-19(32-12(4)26)17(31-11(3)25)16(30-10(2)24)18(34-21)20(27)28-5/h6-8,16-19,21H,1-5H3/t16-,17-,18?,19-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCLYQKBEARFJZ-BZWIFKSASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)I)OC(=O)C)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)C(=O)OC)OC2=CC(=CC(=C2)I)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23IO12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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